molecular formula C11H15ClN2O B1440416 N-(2-Chloro-3-methylpyridin-4-yl)pivalamide CAS No. 1203499-52-8

N-(2-Chloro-3-methylpyridin-4-yl)pivalamide

Cat. No. B1440416
CAS RN: 1203499-52-8
M. Wt: 226.7 g/mol
InChI Key: WICFYEIKXTVWJR-UHFFFAOYSA-N
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Description

“N-(2-Chloro-3-methylpyridin-4-yl)pivalamide” is a chemical compound with the empirical formula C11H15ClN2O . It has a molecular weight of 226.70 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is Cc1c(Cl)nccc1NC(=O)C(C)(C)C . The InChI string is 1S/C11H15ClN2O/c1-7-8(5-6-13-9(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) .

Scientific Research Applications

Pharmaceutical Research

N-(2-Chloro-3-methylpyridin-4-yl)pivalamide is a compound of interest in pharmaceutical research due to its structural features. It contains a pyridine ring, which is a common motif in many drugs, and the pivalamide moiety that can improve metabolic stability. This compound could be explored for its potential as a building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders where pyridine derivatives have shown efficacy .

Material Science

In material science, this compound’s robust aromatic structure makes it a candidate for creating novel polymers or co-polymers. Its ability to engage in π-π stacking interactions could lead to materials with unique electronic properties, potentially useful in organic semiconductors or as part of photovoltaic cells .

Chemical Synthesis

As a halogenated heterocycle, N-(2-Chloro-3-methylpyridin-4-yl)pivalamide serves as a versatile intermediate in chemical synthesis. It can undergo various reactions, including coupling reactions, to create complex molecules. Its use in chemodivergent synthesis pathways can lead to a wide array of products, including amides and imidazopyridines, which are valuable in medicinal chemistry .

Analytical Research

In analytical research, N-(2-Chloro-3-methylpyridin-4-yl)pivalamide’s unique properties can be harnessed for developing new analytical reagents or methods. For example, it could be used in mass spectrometry as a derivatization agent to enhance the detection of certain analytes .

Agrochemical Development

The pyridine ring present in N-(2-Chloro-3-methylpyridin-4-yl)pivalamide is also a common feature in many agrochemicals. Research into its application in this field could lead to the development of new pesticides or herbicides, with the potential for increased potency and selectivity .

Safety and Hazards

This compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H302, indicating that it is harmful if swallowed . It belongs to the storage class code 11, which is for combustible solids . Its WGK is 3 .

properties

IUPAC Name

N-(2-chloro-3-methylpyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7-8(5-6-13-9(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICFYEIKXTVWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198135
Record name N-(2-Chloro-3-methyl-4-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-3-methylpyridin-4-yl)pivalamide

CAS RN

1203499-52-8
Record name N-(2-Chloro-3-methyl-4-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-3-methyl-4-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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